3-Bromo-5-methoxy-1-methyl-1H-indazole
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Overview
Description
3-Bromo-5-methoxy-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-1-methyl-1H-indazole typically involves the following steps:
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and solvents is carefully controlled to minimize byproducts and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The indazole ring can be reduced to form dihydroindazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-5-methoxy-1-methyl-1H-indazole.
Oxidation: Formation of 5-methoxy-1-methyl-1H-indazole-3-carboxylic acid.
Reduction: Formation of 1-methyl-1H-dihydroindazole derivatives.
Scientific Research Applications
3-Bromo-5-methoxy-1-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and methoxy groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-methyl-1H-indazole
- 3-Methoxy-1-methyl-1H-indazole
- 5-Methoxy-1-methyl-1H-indazole
Uniqueness
3-Bromo-5-methoxy-1-methyl-1H-indazole is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of electronic and steric properties that make it suitable for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-bromo-5-methoxy-1-methylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAACIBBQJSMZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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